2-Methyl-3-nitrocinnamic acid
Overview
Description
2-Methyl-3-nitrocinnamic acid is an organic compound belonging to the cinnamic acid derivatives family It is characterized by the presence of a methyl group at the second position and a nitro group at the third position on the cinnamic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-nitrocinnamic acid can be achieved through several methods. One common approach involves the Perkin reaction, where aromatic aldehydes react with aliphatic carboxylic acids in the presence of bases such as sodium or potassium salts. Another method is the Knoevenagel-Doebner condensation, which involves the reaction of benzaldehyde with malonic acid in the presence of a weak base, followed by acid-catalyzed decarboxylation .
Industrial Production Methods: Industrial production of cinnamic acid derivatives, including this compound, often employs the Heck reaction, which involves the palladium-catalyzed coupling of aryl halides with alkenes. This method is favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-nitrocinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-Methyl-3-aminocinnamic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 2-Methyl-3-aminocinnamic acid.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
2-Methyl-3-nitrocinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Industry: It is used in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-nitrocinnamic acid and its derivatives involves interactions with specific molecular targets and pathways:
Antimicrobial Activity: The presence of an electron-withdrawing nitro group enhances the compound’s ability to disrupt bacterial cell walls and inhibit enzyme activity.
Anticancer Activity: The compound can induce apoptosis (programmed cell death) in cancer cells by interacting with cellular pathways that regulate cell growth and survival.
Comparison with Similar Compounds
2-Methyl-3-nitrocinnamic acid can be compared with other cinnamic acid derivatives, such as:
Cinnamic Acid: The parent compound, which lacks the methyl and nitro groups, has different chemical properties and biological activities.
3-Nitrocinnamic Acid: Similar to this compound but without the methyl group, affecting its reactivity and applications.
2-Methylcinnamic Acid: Lacks the nitro group, resulting in different chemical behavior and biological effects.
Properties
IUPAC Name |
(E)-3-(2-methyl-3-nitrophenyl)prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-7-8(5-6-10(12)13)3-2-4-9(7)11(14)15/h2-6H,1H3,(H,12,13)/b6-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYGQUPNHYOWJW-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])/C=C/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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